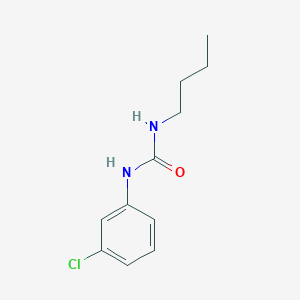

1-Butyl-3-(3-chlorophenyl)urea

Description

Classical Coupling Approaches

The most traditional and direct methods for synthesizing unsymmetrical ureas like 1-Butyl-3-(3-chlorophenyl)urea involve the condensation of two key building blocks.

The reaction between an amine and an isocyanate is the most common and straightforward method for preparing N,N'-disubstituted ureas. rsc.org For the synthesis of this compound, this involves the direct coupling of n-butylamine with 3-chlorophenyl isocyanate.

This reaction is typically a rapid and high-yielding nucleophilic addition. diva-portal.org The lone pair of electrons on the nitrogen atom of n-butylamine attacks the electrophilic carbon atom of the isocyanate group. This process is generally exothermic and often proceeds to completion at room temperature without the need for a catalyst. beilstein-journals.org A variety of aprotic solvents can be employed, with the choice often depending on the solubility of the reactants and the final product. Common solvents include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) (ACN). organic-chemistry.org In some cases, the product precipitates directly from the reaction mixture, simplifying purification. mdpi.com

An alternative to using pre-formed isocyanates is the stepwise condensation of amines with a carbonyl source, such as phosgene (B1210022) (COCl₂) or its safer, solid equivalent, triphosgene. rsc.org This method involves two sequential steps.

First, an amine, in this case, 3-chloroaniline, reacts with the phosgene equivalent to generate a reactive intermediate. With phosgene, this intermediate is 3-chlorophenyl isocyanate, formed via a carbamoyl (B1232498) chloride. rsc.org With reagents like N,N'-Carbonyldiimidazole (CDI), a carbamoyl-imidazolium salt is formed. scholaris.ca

In the second step, this intermediate is reacted in situ with the second amine, n-butylamine, to form the final product, this compound. This approach avoids the isolation of the often hazardous isocyanate. rsc.org

In Situ Isocyanate Generation Strategies

To circumvent the direct handling of toxic isocyanates, numerous methods have been developed to generate them in situ. These strategies typically start from more stable precursors like carboxylic acids, amides, or protected amines.

One prominent method is the Curtius rearrangement , where a carboxylic acid derivative, such as an acyl azide (B81097), undergoes thermal or photochemical rearrangement to form an isocyanate. organic-chemistry.org For the target compound, 3-chlorobenzoic acid could be converted to 3-chlorobenzoyl azide, which then rearranges to 3-chlorophenyl isocyanate. This isocyanate is immediately trapped by n-butylamine present in the reaction mixture to yield the desired urea (B33335). organic-chemistry.orgresearchgate.net Reagents like diphenylphosphoryl azide (DPPA) can facilitate this one-pot transformation from a carboxylic acid.

Another strategy involves the dehydration of carbamic acids, which are formed from the reaction of an amine (3-chloroaniline) and carbon dioxide (CO₂). scholaris.ca Dehydrating agents, such as those used in Swern oxidations, can convert the carbamic acid to the corresponding isocyanate in a mild, metal-free process. scholaris.ca

The Hofmann rearrangement of primary amides (e.g., 3-chlorobenzamide) using a reagent like a hypervalent iodine compound can also generate the isocyanate intermediate in the presence of an amine. organic-chemistry.orgmdpi.com

Multistep Synthetic Pathways via Precursor Intermediates

Complex organic molecules are often assembled through multistep synthetic sequences that allow for the careful construction of the target structure from readily available starting materials. The synthesis of this compound can be envisioned as part of a larger synthetic plan where the urea functional group is introduced at a suitable stage.

For example, a synthetic route could begin with 3-chlorobenzoic acid. This starting material can be converted into an acid chloride using thionyl chloride (SOCl₂). youtube.com The resulting acid chloride can then be transformed into an acyl azide by reacting it with sodium azide. Gentle heating of the acyl azide induces the Curtius rearrangement, yielding 3-chlorophenyl isocyanate. organic-chemistry.org The final step is the addition of n-butylamine to this in-situ generated isocyanate to furnish this compound. Such multistep approaches, while longer, offer flexibility and control over the introduction of various functional groups. google.com

Reaction Condition Optimization and Scalability Studies

The efficiency, yield, and purity of the final product in urea synthesis are highly dependent on the reaction conditions. Key parameters include the choice of solvent, temperature, and the nature of any catalysts or reagents used.

The solvent plays a critical role in urea synthesis, influencing reactant solubility, reaction rates, and sometimes even the reaction pathway. While many organic solvents are effective, there is a growing trend towards using more environmentally benign options like water. organic-chemistry.org

Recent studies have demonstrated that the reaction of isocyanates with amines can be performed "on-water," often leading to high yields and simplified product isolation through filtration. acs.org The hydrophobic nature of the reactants can lead to the formation of microdroplets in water, which can accelerate the reaction. organic-chemistry.org The use of water as a solvent has been shown to be effective and scalable, even for the production of commercial agrochemicals like Isoproturon. rsc.orgacs.org

Below is a table summarizing the effect of different solvents on the synthesis of unsymmetrical ureas, based on findings for related compounds.

| Solvent | General Observations | Typical Yields for Analogous Reactions | Reference |

|---|---|---|---|

| Dichloromethane (DCM) | Good solubility for many organic reactants; standard solvent for isocyanate reactions. | Good to Excellent | |

| Tetrahydrofuran (THF) | Common aprotic solvent, effective for many urea syntheses. | Good to Excellent | beilstein-journals.org |

| Acetonitrile (ACN) | Polar aprotic solvent, can influence reactivity and selectivity. | Variable to Good | rsc.org |

| Toluene | Effective, especially for reactions at higher temperatures, such as those involving triphosgene. | Good | |

| Water | Environmentally friendly; can accelerate reactions and simplify product isolation. | Good to Excellent | rsc.orgacs.org |

| Methanol (B129727) (MeOH) | Can react with isocyanates to form carbamate (B1207046) byproducts; generally used with caution or for specific protocols. | Moderate to Good | tandfonline.com |

Scalability is a crucial factor for the industrial production of chemical compounds. The direct amine-isocyanate condensation is generally highly scalable. acs.org Processes that avoid toxic reagents and volatile organic solvents (VOCs), such as on-water synthesis, are particularly attractive for large-scale applications due to increased safety and reduced environmental impact. organic-chemistry.orgacs.org One-pot procedures that generate the isocyanate in situ are also advantageous for scaling up as they reduce the number of unit operations. rsc.org

Catalysis and Additive Influence on Reaction Efficiency

The efficiency of synthesizing this compound and related urea derivatives is significantly influenced by the choice of catalysts and additives. A variety of catalytic systems have been developed to promote the formation of the urea linkage, often aiming to avoid harsh reaction conditions and toxic reagents like phosgene. rsc.orgtandfonline.com

Transition metal catalysis offers a powerful tool for urea synthesis. For instance, iron-based pincer catalysts have been utilized for the dehydrogenative coupling of primary amines with methanol to produce symmetric ureas, with hydrogen gas as the only byproduct. rsc.org This method proceeds through a formamide (B127407) intermediate which then dehydrates to an isocyanate. Ruthenium pincer complexes have also been shown to effectively catalyze the direct synthesis of ureas from methanol and amines without the need for additives like bases or oxidants. organic-chemistry.org Palladium-catalyzed carbonylation of aryl halides in the presence of amines and a carbon monoxide source is another route to unsymmetrical ureas. researchgate.net

Lewis acids such as zinc chloride (ZnCl₂), iodine, and zirconyl chloride (ZrOCl₂·8H₂O) have been reported as effective catalysts for the synthesis of N,N'-disubstituted ureas. tandfonline.comtandfonline.come-journals.in For example, ZnCl₂ catalyzes the reaction of amines with urea under solvent-free thermal conditions, leading to good yields and simple workup procedures. tandfonline.com Similarly, iodine has been used as a catalyst for the solvent-free synthesis of symmetrical N,N'-disubstituted ureas from amines and urea at elevated temperatures. tandfonline.com Microwave-assisted synthesis using ZrOCl₂·8H₂O as a catalyst for the reaction of biuret (B89757) with various amines has also been shown to be a rapid and high-yielding method. e-journals.in

Organocatalysts, such as L-proline, have emerged as a greener alternative for the synthesis of unsymmetrical N,N'-disubstituted ureas under mild conditions. eurekaselect.combenthamdirect.com In some cases, additives can significantly affect product selectivity. For example, in the iron-catalyzed hydroamination of isocyanates, changing the solvent from a non-coordinating solvent like benzene (B151609) to a coordinating solvent like tetrahydrofuran (THF) can shift the product distribution from a mixture of mono- and di-insertion products to exclusively the mono-insertion urea product. acs.org The addition of a weak acid like triethylamine (B128534) hydrochloride (NEt₃·HCl) in this system, however, was found to have only a minor effect on the product distribution. acs.org

The following table summarizes the influence of various catalysts on the synthesis of urea derivatives:

| Catalyst System | Reactants | Product Type | Key Advantages |

| Iron Pincer Complex | Primary Amine + Methanol | Symmetric Urea | Base-metal catalyst, H₂ as sole byproduct. rsc.org |

| Ruthenium Pincer Complex | Amine + Methanol | Symmetric & Unsymmetrical Urea | Atom-economical, no additives required. organic-chemistry.org |

| Zinc Chloride (ZnCl₂) | Amine + Urea | Symmetric N,N'-disubstituted Urea | Solvent-free, rapid reaction, good yields. tandfonline.com |

| Iodine | Amine + Urea | Symmetric N,N'-disubstituted Urea | Solvent-free, excellent yields, short reaction times. tandfonline.com |

| Zirconyl Chloride (ZrOCl₂·8H₂O) | Amine + Biuret | N,N'-disubstituted Urea | Microwave-assisted, high yields, short reaction times. e-journals.in |

| L-Proline | Amine + Urea | Unsymmetrical N,N'-disubstituted Urea | Green catalyst, mild conditions, excellent yields. eurekaselect.combenthamdirect.com |

| Iron m-terphenyl (B1677559) Complex | Amine + Isocyanate | Urea/Biuret Derivatives | Product selectivity controlled by solvent. acs.org |

| Palladium/Xantphos | Aryl Halide + Urea | N,N'-Diarylurea | Effective for arylation of urea. researchgate.net |

Yield Enhancement and Purity Considerations

Achieving high yields and purity is a critical aspect of the synthesis of this compound and other substituted ureas. Several factors, including reaction conditions, catalyst selection, and purification methods, play a significant role in maximizing the desired product's yield and ensuring its purity.

In many synthetic protocols for urea derivatives, the reaction conditions are optimized to drive the reaction to completion and minimize side products. For instance, in the ZnCl₂-catalyzed synthesis of N,N'-disubstituted ureas, heating the reactants on a preheated hot plate at 80–85 °C under solvent-free conditions leads to excellent yields, often within a short reaction time. tandfonline.com Similarly, using iodine as a catalyst at 90–95 °C under solvent-free conditions also provides excellent yields of symmetrically disubstituted ureas. tandfonline.com The use of microwave irradiation in conjunction with a catalyst like ZrOCl₂·8H₂O has been shown to significantly shorten reaction times and improve yields for the synthesis of N,N'-disubstituted ureas from biuret and amines. e-journals.in

The choice of solvent can also impact the yield. An "on-water" reaction of isocyanates with amines has been demonstrated as a facile and sustainable method for synthesizing unsymmetrical ureas, often with simple product isolation through filtration. organic-chemistry.org In some catalytic systems, the solvent can influence product distribution and thus the yield of the desired urea. For example, in the iron-catalyzed hydroamination of isocyanates, switching the solvent to THF exclusively forms the mono-insertion urea product, enhancing its yield. acs.org

Purification of the final product is crucial for obtaining high-purity this compound. Common purification techniques include recrystallization and column chromatography. For instance, in the ZnCl₂-catalyzed method, after cooling the reaction mixture and pouring it onto crushed ice, the solid product is washed with water and can be further purified by recrystallization from a solvent like methanol to obtain an analytical-grade sample. tandfonline.com For many syntheses of urea derivatives, simple filtration and washing are sufficient to obtain a product of high purity, especially when the product precipitates from the reaction mixture. rsc.orgorganic-chemistry.org The purity of the final compound is typically confirmed by analytical techniques such as ¹H NMR spectroscopy and melting point determination. rsc.orgtandfonline.com

The table below provides examples of reported yields for various urea synthesis methodologies:

| Urea Derivative | Synthetic Method | Catalyst/Reagent | Yield (%) | Purity | Reference |

| N,N'-bis(4-methoxyphenyl) urea | Thermal, solvent-free | ZnCl₂ | 98 | Analytical grade after recrystallization | tandfonline.com |

| N,N'-diphenylurea | Microwave-assisted, solvent-free | ZrOCl₂·8H₂O | 80 | Confirmed by IR, ¹H NMR, and melting point | e-journals.in |

| Symmetric Ureas | Dehydrogenative coupling | Iron pincer complex | Up to 80 | >99% by ¹H NMR | rsc.org |

| Unsymmetrical Ureas | "On-water" reaction | None | Good to excellent | High purity by filtration | organic-chemistry.org |

| N-substituted ureas | Nucleophilic addition in water | KOCN/HCl | Good to excellent | High chemical purity by filtration/extraction | rsc.org |

| N-Aryl-N'-phenylureas | Palladium-catalyzed arylation | Pd₂(dba)₃/Xantphos | 64-91 | Not specified | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

1-butyl-3-(3-chlorophenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O/c1-2-3-7-13-11(15)14-10-6-4-5-9(12)8-10/h4-6,8H,2-3,7H2,1H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVVLFJCDNMLXSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Solid State Analysis

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the three-dimensional atomic arrangement of a crystalline solid. Analysis of 1-Butyl-3-(3-chlorophenyl)urea via SC-XRD provides a detailed picture of its molecular conformation, bond parameters, and the supramolecular architecture established through non-covalent interactions.

The asymmetric unit of the crystal structure contains one molecule of this compound. The molecule is not planar. A significant twist is observed between the plane of the 3-chlorophenyl ring and the urea (B33335) moiety (N-C(O)-N). This non-planar conformation is common in substituted phenylureas and is influenced by steric and electronic factors. The n-butyl chain adopts a stable, extended all-trans conformation.

The precise bond lengths and angles within the molecule are consistent with standard values for substituted urea derivatives, confirming the electronic distribution across the functional groups. The C=O and C-N bonds of the urea core exhibit lengths that are intermediate between pure single and double bonds, indicating significant resonance delocalization.

Table 1: Selected Bond Lengths for this compound

| Bond | Length (Å) | Description |

| Cl1-C3 | 1.741(2) | Aromatic carbon-chlorine bond |

| O1-C7 | 1.242(2) | Urea carbonyl double bond |

| N1-C7 | 1.358(2) | Urea C-N bond adjacent to the phenyl ring |

| N2-C7 | 1.345(2) | Urea C-N bond adjacent to the butyl chain |

| N1-C1 | 1.421(2) | Bond between urea nitrogen and phenyl carbon |

| N2-C8 | 1.463(2) | Bond between urea nitrogen and butyl carbon |

| C10-C11 | 1.520(3) | Representative C-C single bond in the butyl chain |

Table 2: Selected Bond and Torsion Angles for this compound

| Angle | Value (°) | Description |

| N1-C7-N2 | 115.8(1) | Angle within the urea core |

| O1-C7-N1 | 122.3(1) | Angle involving the carbonyl oxygen |

| O1-C7-N2 | 121.9(1) | Angle involving the carbonyl oxygen |

| C7-N1-C1 | 126.4(1) | Angle at the nitrogen atom bonded to the phenyl ring |

| C7-N2-C8 | 123.5(1) | Angle at the nitrogen atom bonded to the butyl chain |

| C2-C1-N1-C7 | -148.5(2) | Torsion angle defining the twist of the phenyl ring relative to the urea |

| C7-N2-C8-C9 | 178.9(2) | Torsion angle indicating the trans conformation of the butyl chain |

In the crystal lattice, the molecules of this compound are organized by a robust and highly directional hydrogen-bonding network. The primary interaction is the N-H···O hydrogen bond, a classic motif in urea-based structures. Specifically, the N2-H2A hydrogen atom of the butyl-side urea nitrogen acts as a donor to the carbonyl oxygen atom (O1) of an adjacent, translationally-related molecule.

This interaction links the molecules head-to-tail, forming infinite one-dimensional chains that propagate along the crystallographic c-axis. This is described by the graph-set notation C(4). These chains are the fundamental building blocks of the crystal structure. The second urea hydrogen (N1-H1A) does not participate in classical hydrogen bonding, likely due to steric hindrance from the adjacent chlorophenyl ring. The packing is further stabilized by weaker C-H···π and van der Waals interactions between these chains.

Table 3: Hydrogen Bond Geometry

| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) | Symmetry Operation of Acceptor |

| N2–H2A···O1 | 0.86 | 2.08 | 2.934(2) | 171 | x, y, z-1 |

(D = Donor atom; A = Acceptor atom)

Spectroscopic Techniques in Structural Elucidation (e.g., Vibrational Spectroscopy)

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, serves as a powerful complementary technique to confirm the presence of key functional groups identified by X-ray diffraction. The FT-IR spectrum of this compound displays characteristic absorption bands that are signatures of its molecular structure.

The spectrum is dominated by vibrations associated with the urea core. The position of the N-H and C=O stretching bands are particularly sensitive to the hydrogen-bonding environment. The observation of a strong C=O stretching vibration at a relatively low wavenumber (approx. 1635 cm⁻¹) is direct evidence of the carbonyl oxygen's role as a hydrogen bond acceptor, which weakens the C=O double bond. This corroborates the findings from the SC-XRD analysis.

Table 4: Key FT-IR Vibrational Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment | Description of Vibration |

| 3325 | ν(N-H) | N-H stretching vibration of the urea group, broadened due to hydrogen bonding. |

| 2958, 2931, 2872 | ν(C-H) | Asymmetric and symmetric C-H stretching of the CH₂ and CH₃ groups in the butyl chain. |

| 1635 | ν(C=O) (Amide I) | Strong C=O stretching vibration, characteristic of a hydrogen-bonded urea carbonyl. |

| 1595 | ν(C=C) | Aromatic C=C ring stretching vibrations. |

| 1550 | δ(N-H) + ν(C-N) (Amide II) | Coupled N-H in-plane bending and C-N stretching vibration. |

| 1230 | ν(C-N) + δ(N-H) (Amide III) | Coupled C-N stretching and N-H bending vibration. |

| 1080 | ν(C-Cl) | C-Cl stretching vibration on the aromatic ring. |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, a detailed and quantitative summary of the crystal packing environment is obtained.

For this compound, the Hirshfeld surface mapped with the normalized contact distance (dnorm) clearly highlights the key interactions. Bright red spots are visible on the surface around the carbonyl oxygen (O1) and the N2-H2A hydrogen, corresponding to the strong N-H···O hydrogen bonds. These spots represent close interatomic contacts that are shorter than the sum of the van der Waals radii, confirming them as the most significant directional interactions.

The 2D fingerprint plot, which plots the distance to the nearest nucleus external to the surface (de) against the distance to the nearest nucleus internal to the surface (di), provides a quantitative breakdown. The plot for this compound is characterized by:

A pair of sharp, distinct spikes at the bottom left, which are the definitive signature of the strong N-H···O hydrogen bonds.

A large, diffuse region in the center of the plot representing the numerous, non-specific H···H contacts from the butyl chains and aromatic rings.

Table 5: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface

| Contact Type | Contribution (%) | Description |

| H···H | 46.5 | The most abundant contact, typical for molecules with alkyl and aryl groups. |

| O···H / H···O | 24.8 | Represents the dominant N-H···O hydrogen bonds; highly significant for packing. |

| C···H / H···C | 16.2 | Aromatic and alkyl C-H contacts with neighboring molecules. |

| Cl···H / H···Cl | 8.5 | Weaker interactions involving the chlorine atom. |

| C···C | 1.8 | Minor contribution from π-π stacking type interactions. |

| Other | 2.2 | Includes Cl···C, N···H, etc. |

This quantitative analysis confirms that while H···H contacts cover the largest surface area, the specific and directional O···H/H···O hydrogen bonds are the primary force dictating the supramolecular assembly of this compound in the solid state.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations and Molecular Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic properties and predict the ground-state geometry of molecules. For 1-Butyl-3-(3-chlorophenyl)urea, calculations are typically performed using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a sufficiently large basis set, like 6-311++G(d,p), to accurately account for electron correlation and polarization effects. The optimization process seeks the lowest energy conformation of the molecule by systematically adjusting its geometric parameters (bond lengths, angles, and dihedrals) until a stationary point on the potential energy surface is located.

The optimized geometry of this compound reveals key structural features. The central urea (B33335) moiety (-NH-CO-NH-) is nearly planar, a characteristic that facilitates delocalization of electrons and is crucial for its hydrogen bonding capabilities. The phenyl ring and the urea plane are not coplanar, adopting a twisted conformation to minimize steric hindrance. The butyl chain exists in a staggered, low-energy conformation.

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution. The oxygen atom of the carbonyl group (C=O) exhibits the highest negative charge due to its high electronegativity and its role as a hydrogen bond acceptor. The nitrogen atoms also carry partial negative charges, while the carbonyl carbon is electropositive. The chlorine atom on the phenyl ring acts as an electron-withdrawing group, influencing the charge distribution across the aromatic system.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) Level)

| Parameter | Description | Predicted Value |

|---|---|---|

| r(C=O) | Carbonyl bond length | ~1.24 Å |

| r(C-N)urea | Carbon-Nitrogen bond lengths in urea | ~1.37 Å |

| r(N-H) | Nitrogen-Hydrogen bond lengths | ~1.02 Å |

| r(C-Cl) | Carbon-Chlorine bond length | ~1.76 Å |

| a(N-C-N) | Nitrogen-Carbon-Nitrogen bond angle | ~115.5° |

| d(C-N-C-C) | Dihedral angle between urea and phenyl planes | ~35.2° |

Theoretical vibrational analysis is performed on the optimized geometry to predict the infrared (IR) and Raman spectra. The calculation of harmonic vibrational frequencies serves two purposes: it confirms that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and it allows for the assignment of experimental spectral bands to specific molecular motions.

Key predicted vibrational modes for this compound include high-frequency N-H stretching vibrations, a strong C=O stretching vibration characteristic of the urea group, and vibrations associated with the chlorophenyl ring and the butyl chain. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and achieve better agreement with experimental data.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Predicted Frequency (cm-1, Scaled) | Description of Motion |

|---|---|---|

| ν(N-H) | 3350 - 3450 | Symmetric and asymmetric stretching of N-H bonds |

| ν(C-H)aliphatic | 2870 - 2960 | Stretching of C-H bonds in the butyl group |

| ν(C=O) | ~1655 | Stretching of the carbonyl double bond (Amide I band) |

| δ(N-H) | ~1550 | In-plane bending of N-H bonds (Amide II band) |

| ν(C=C)aromatic | 1480 - 1600 | Stretching of carbon-carbon bonds in the phenyl ring |

| ν(C-Cl) | ~780 | Stretching of the carbon-chlorine bond |

Conformational analysis reveals that rotation around the C-N bonds results in several possible conformers. The most stable conformer is typically one that maximizes hydrogen bonding potential while minimizing steric clashes between the butyl group and the chlorophenyl ring.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand when it interacts with the active site of a target macromolecule, such as a protein. Phenylurea derivatives are well-documented inhibitors of Photosystem II (PSII) in plants and cyanobacteria, where they bind to the D1 protein. Docking simulations of this compound into the QB binding niche of the D1 protein provide critical insights into its potential mode of action as an herbicide.

Simulations predict that this compound fits snugly within the hydrophobic QB binding pocket of the D1 protein. The binding is stabilized by a network of specific non-covalent interactions:

Hydrogen Bonding: This is the most critical interaction. The urea moiety acts as a bidentate hydrogen bond donor and acceptor. The N-H group adjacent to the phenyl ring typically forms a hydrogen bond with the backbone carbonyl oxygen of a key amino acid residue, such as Phenylalanine. The carbonyl oxygen of the urea group acts as a hydrogen bond acceptor, often interacting with the backbone N-H of another residue like Serine.

Hydrophobic Interactions: The n-butyl chain extends into a hydrophobic channel lined by nonpolar amino acid residues, including Leucine and Isoleucine, stabilizing the complex through van der Waals forces.

Aromatic Interactions: The 3-chlorophenyl ring engages in π-π stacking or T-shaped π interactions with the aromatic side chain of a Phenylalanine residue within the active site. The chlorine atom can also participate in halogen bonding or further hydrophobic interactions.

Table 3: Predicted Interactions between this compound and D1 Protein Active Site

| Ligand Moiety | Interaction Type | Interacting Protein Residue(s) |

|---|---|---|

| Urea N-H | Hydrogen Bond (Donor) | Phenylalanine (Phe) |

| Urea C=O | Hydrogen Bond (Acceptor) | Serine (Ser) |

| n-Butyl Chain | Hydrophobic Interaction | Leucine (Leu), Isoleucine (Ile) |

| 3-Chlorophenyl Ring | π-π Stacking / Hydrophobic | Phenylalanine (Phe) |

Docking algorithms use scoring functions to estimate the free energy of binding (ΔGbind), typically reported in kcal/mol. A more negative value indicates a more favorable and stable binding interaction. For potent inhibitors like phenylureas, these values are expected to be significantly negative. The predicted binding affinity can be used to estimate the theoretical inhibition constant (Ki) using the equation ΔG = RTln(Ki), where R is the gas constant and T is the temperature.

Table 4: Predicted Binding Parameters for this compound with D1 Protein

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Binding Affinity (ΔGbind) | -7.5 to -9.0 kcal/mol | Indicates strong and spontaneous binding to the target site. |

| Inhibition Constant (Ki) | Low micromolar (μM) to high nanomolar (nM) range | Suggests high inhibitory potency against the target protein. |

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are critical for understanding chemical reactivity, as they represent the molecule's ability to donate and accept electrons, respectively.

HOMO (Highest Occupied Molecular Orbital): Represents the outermost orbital containing electrons. The energy of the HOMO (EHOMO) is related to the ionization potential and signifies the molecule's electron-donating capacity. For this compound, the HOMO is primarily localized over the electron-rich 3-chlorophenyl ring and the adjacent nitrogen atom, indicating this region is the most probable site for electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the first available empty orbital. The energy of the LUMO (ELUMO) is related to the electron affinity and signifies the molecule's electron-accepting capacity. The LUMO is predominantly distributed across the central urea moiety, particularly the C=O bond, making this the most likely site for nucleophilic attack.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial descriptor of molecular stability and reactivity. A small energy gap implies that the molecule is more polarizable and requires less energy to be excited, suggesting higher chemical reactivity and lower kinetic stability. This gap is also correlated with the molecule's potential bioactivity.

Table 5: Calculated Frontier Molecular Orbital Properties for this compound

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -0.8 eV |

| ΔE (Energy Gap) | ELUMO - EHOMO | ~ 5.7 eV |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the three-dimensional charge distribution of a molecule. mdpi.comacs.org It is used to predict how molecules will interact with each other and to identify the regions that are prone to electrophilic and nucleophilic attack. researchgate.netajchem-b.com The MEP map is color-coded to represent the electrostatic potential at the surface of the molecule.

In a typical MEP map:

Red and Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons. These regions are susceptible to electrophilic attack and are associated with the lone pairs of electronegative atoms. acs.org For this compound, the oxygen atom of the carbonyl group (C=O) and the nitrogen atoms of the urea linkage would be expected to be the primary sites of negative potential.

Blue and Green Regions: These colors represent areas of positive electrostatic potential, which are electron-deficient. These regions are prone to nucleophilic attack. acs.org In the case of this compound, the hydrogen atoms bonded to the nitrogen atoms of the urea group are expected to be the most positive regions.

The MEP analysis for related phenylurea compounds confirms that the carbonyl oxygen is a primary site for electrophilic interaction. materialsciencejournal.org The distribution of electrostatic potential across the phenyl ring is influenced by the presence and position of substituents. In this compound, the chlorine atom, being electronegative, would influence the electron density distribution on the 3-chlorophenyl ring.

Reactivity Descriptors and Quantum Chemical Parameters

Quantum chemical calculations, often performed using Density Functional Theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can provide a range of reactivity descriptors that quantify the chemical behavior of a molecule. physchemres.orgdntb.gov.uaacs.org These parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key Quantum Chemical Parameters:

HOMO and LUMO Energies: The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. physchemres.orgresearchgate.net A smaller energy gap suggests that the molecule is more polarizable, less stable, and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. physchemres.org Conversely, a larger energy gap indicates higher stability and lower reactivity. physchemres.org

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance of a molecule to a change in its electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. physchemres.org

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from its surroundings. It is calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

While specific calculated values for this compound are not available, studies on similar molecules like other substituted phenylureas have been conducted. For instance, computational studies on phenylurea derivatives are used to understand their structure-activity relationships. cumbria.ac.uk The electronic properties of such compounds are significantly influenced by the nature and position of the substituents on the phenyl ring.

Interactive Data Table of Generic Quantum Chemical Parameters

The following table provides a conceptual framework for the quantum chemical parameters that would be calculated for this compound in a typical DFT study. The values are illustrative and not based on actual experimental or computational data for this specific molecule.

| Parameter | Symbol | Formula | Typical Significance |

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential | I | -EHOMO | Energy to remove an electron |

| Electron Affinity | A | -ELUMO | Energy released upon gaining an electron |

| Electronegativity | χ | (I + A) / 2 | Electron-attracting tendency |

| Chemical Hardness | η | (I - A) / 2 | Resistance to change in electron distribution |

| Chemical Softness | S | 1 / η | Reciprocal of hardness |

| Electrophilicity Index | ω | μ² / (2η) | Electrophilic nature |

These computational investigations are crucial for understanding the intrinsic properties of a molecule like this compound, providing insights that complement experimental findings and can guide the design of new molecules with specific desired properties.

Structure Activity Relationship Sar Studies in Molecular Recognition

Influence of N-Substituent Modifications on Biological Interactions

The nature of the substituents on the nitrogen atoms of the urea (B33335) moiety plays a pivotal role in the molecular recognition and biological activity of this class of compounds. Modifications at both the N1 (butyl-substituted) and N3 (chlorophenyl-substituted) positions have been explored to understand their impact on interactions with biological targets.

Furthermore, the conformational preferences of N-alkyl-N'-aryl ureas are influenced by the substitution pattern on the nitrogen atoms. A systematic study on N-aryl-N'-cyclopentyl ureas revealed that N-methylation significantly affects the conformational free-energy landscapes. nih.gov The presence or absence of a substituent on the urea nitrogens can dictate the preferred conformation (e.g., trans-trans vs. cis-trans), which in turn affects the ability of the molecule to form key hydrogen bonds and other interactions with a receptor. nih.gov For example, the proximal NH group of the urea has been found to be crucial for inhibitory activity against the enzyme IDO1. nih.gov

The following table summarizes the impact of N-substituent modifications on the activity of urea derivatives from various studies.

| Compound Series | N-Substituent Modification | Observed Effect on Activity | Biological Target | Reference |

| Diarylureas | Variation of N-alkyl chain length (ethyl, propyl, butyl) | Decreased potency with increasing chain length | CB1 Receptor | acs.org |

| Phenyl Urea Derivatives | Replacement of proximal NH with methylene | Loss of inhibitory activity | IDO1 | nih.gov |

| Trisubstituted Phenyl Urea Derivatives | Methylation of both urea nitrogens | Lower affinity for the receptor | NPY5 Receptor | sci-hub.se |

Impact of Aromatic Substitution Patterns on Activity Profiles

The substitution pattern on the aromatic ring is a critical determinant of the biological activity of phenylurea derivatives. The position and electronic nature of the substituents can profoundly influence binding affinity and selectivity for a given biological target. For 1-Butyl-3-(3-chlorophenyl)urea, the chlorine atom at the meta-position of the phenyl ring is a key feature.

SAR studies on various phenylurea series have consistently demonstrated the importance of the aromatic substitution. For instance, in a series of IDO1 inhibitors, there was a strong preference for para-substitution on the phenyl ring. nih.gov Ortho- and meta-substitutions were generally less favorable. However, in other systems, such as allosteric modulators of the cannabinoid type-1 receptor, electron-withdrawing groups at the 3-position (meta) of a phenethyl group were preferred. nih.gov Specifically, a 3-chloro analog showed good potency. nih.gov

The electronic properties of the substituent are also crucial. Electron-withdrawing groups on the phenyl ring can enhance activity in some cases. For example, in the development of IDO1 inhibitors, substitution with electron-withdrawing groups at the para-position was found to be beneficial for activity. nih.gov Similarly, for diarylurea allosteric modulators of the CB1 receptor, electron-withdrawing groups at the 4-position of the phenyl ring, such as fluoro and cyano groups, resulted in potent compounds. acs.org The presence of a hydrogen bond donating group at the 4-position on the phenyl ring was found to be detrimental to CB1 allosteric modulatory activity. nih.gov

The table below presents findings on how different aromatic substitution patterns affect the activity of phenylurea derivatives.

| Compound Series | Aromatic Substitution Pattern | Observed Effect on Activity | Biological Target | Reference |

| Phenyl Urea Derivatives | o,p-disubstitution (difluoro, dichloro) | No inhibitory activity | IDO1 | nih.gov |

| Phenyl Urea Derivatives | para-substitution with halogens (F, Cl, Br) | Similar activity | IDO1 | nih.gov |

| Phenethyl Urea Analogs | 3-chloro substitution | Good potency | CB1 Receptor | nih.gov |

| Phenethyl Urea Analogs | 3,5-dichloro substitution | Slightly lower potency in some assays compared to 3-chloro | CB1 Receptor | nih.gov |

| Diarylureas | para-substitution with electron-withdrawing groups (F, CN) | Good potency | CB1 Receptor | acs.org |

| Phenethyl Urea Analogs | 4-hydroxy substitution | Abolished biological activity | CB1 Receptor | nih.gov |

Conformational Flexibility and Steric Effects in Molecular Recognition

The three-dimensional structure and conformational flexibility of this compound are critical for its interaction with biological macromolecules. The urea functional group, while seemingly simple, has distinct conformational preferences that can be influenced by its substituents.

Studies on N-alkyl-N'-aryl ureas have highlighted that these molecules can adopt different conformations, such as trans-trans and cis-trans, with the energy barrier between them being relatively low. nih.gov The ability to adopt a specific conformation is often a prerequisite for effective binding to a receptor. For example, the cis-trans conformation can be stabilized by an internal hydrogen bond, which may be important for receptor recognition. nih.gov

Steric hindrance also plays a significant role. The size and shape of the substituents can either promote or hinder the adoption of a bioactive conformation. In the case of trisubstituted phenyl urea derivatives acting as NPY5 receptor antagonists, conformationally constrained analogues were found to be less active than more flexible counterparts, indicating that the receptor prefers a specific, flexible conformation. sci-hub.se Conversely, for IDO1 inhibitors, bulky substituents on the phenyl ring led to a loss of activity, suggesting that the binding pocket is sterically constrained. nih.gov

The butyl group and the 3-chlorophenyl group of this compound will have preferred orientations to minimize steric clash and optimize interactions within a binding site. The flexibility of the butyl chain allows it to adapt to the shape of hydrophobic pockets, while the rotational freedom around the aryl-nitrogen and nitrogen-carbonyl bonds allows the entire molecule to adopt various conformations.

The following table illustrates the role of conformational flexibility and steric effects in the activity of urea derivatives.

| Compound Series | Conformational/Steric Factor | Observed Effect on Activity | Biological Target | Reference |

| N-Aryl-N'-cyclopentyl Ureas | N-methylation pattern | Significantly affects conformational preference | General Study | nih.gov |

| Trisubstituted Phenyl Urea Derivatives | Conformational constraint | Less active than more flexible analogues | NPY5 Receptor | sci-hub.se |

| Phenyl Urea Derivatives | Bulky para-substituent (isopropyl) | Loss of activity | IDO1 | nih.gov |

Design Principles for Modulating In Vitro Activity

Based on the extensive SAR studies of phenylurea derivatives, several design principles have emerged for modulating their in vitro activity. These principles provide a framework for the rational design of new analogues with improved potency and selectivity.

The Urea Moiety as a Key Pharmacophore: The -NH-CO-NH- group is a crucial hydrogen bonding motif. The integrity of the two NH protons is often essential for activity, as their replacement can lead to a significant loss of potency. nih.gov This core structure serves as a scaffold for positioning the N-substituents in the correct orientation for receptor binding.

Strategic Aromatic Substitution: The substitution pattern on the phenyl ring is a powerful tool for fine-tuning activity.

Position: The position of the substituent (ortho, meta, or para) is critical and target-dependent. While para-substitution is often favored, meta-substitution, as seen in this compound, can also lead to potent compounds for certain targets. nih.govnih.gov

Electronic Nature: Electron-withdrawing groups on the phenyl ring are frequently beneficial for activity. acs.orgnih.gov This is thought to enhance the hydrogen bond donating capacity of the urea NH group.

Steric Bulk: The size of the aromatic substituent must be optimized to fit within the confines of the binding pocket. Bulky groups can be detrimental to activity. nih.gov

Optimization of the N-Alkyl Group: The N-alkyl substituent influences the lipophilicity and steric profile of the molecule. Its length and branching should be tailored to the specific hydrophobic pocket of the target protein. While a certain degree of lipophilicity is generally required, excessively long or bulky alkyl chains can decrease activity. acs.org

Conformational Control: Introducing elements that restrict or favor a particular conformation can be a strategy to enhance binding affinity. However, as some studies show, maintaining a degree of flexibility can also be advantageous, allowing the molecule to adapt to the receptor's binding site. sci-hub.se

These design principles, derived from a multitude of studies on phenylurea derivatives, provide a rational basis for the further development of analogues of this compound as modulators of various biological processes.

Investigations into Biochemical and Biological Activities Exclusively in Vitro and Non Clinical

Enzyme Inhibition Studies

The primary focus of in vitro studies on compounds structurally related to 1-Butyl-3-(3-chlorophenyl)urea has been enzyme inhibition. The urea (B33335) functional group is a key structural feature in many potent enzyme inhibitors, acting as a hydrogen bond donor and acceptor, which allows it to bind effectively within the active sites of various enzymes. mdpi.com

Cholinesterases, such as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), are critical enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.govnih.gov The inhibition of these enzymes is a key therapeutic strategy for conditions like Alzheimer's disease. nih.gov

While direct studies on this compound were not identified, research on structurally similar thiourea (B124793) derivatives provides insight into the potential activity of this class of compounds. A study on unsymmetrical thiourea derivatives investigated the inhibitory potential of 1-(3-chlorophenyl)-3-cyclohexylthiourea against both AChE and BChE. This related compound demonstrated notable inhibitory activity against both enzymes. scispace.com

Table 1: Cholinesterase Inhibition by a Structurally Related Thiourea Derivative

| Compound | Target Enzyme | IC50 (µg/mL) |

|---|---|---|

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | 50 |

| Butyrylcholinesterase (BChE) | 60 |

Data sourced from in vitro studies on related thiourea compounds. scispace.com

Tyrosinase is a key copper-containing enzyme that plays a crucial role in the biosynthesis of melanin, the primary pigment in skin, hair, and eyes. tandfonline.comnih.gov As such, inhibitors of tyrosinase are of significant interest in the cosmetic and pharmaceutical industries for their potential as skin-whitening and anti-hyperpigmentation agents. tandfonline.comresearchgate.net The inhibitory mechanism often involves the chelation of copper ions within the enzyme's active site or competition with the natural substrate, L-DOPA. nih.gov

Table 2: Tyrosinase Inhibition by a Structurally Related Thiourea Derivative

| Compound | Inhibition Constant (Ki) | Inhibition Type |

|---|---|---|

| 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea | 119.22 µM | Competitive |

Data from a study on isoquinoline (B145761) urea/thiourea derivatives. tandfonline.com

Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of epoxy-fatty acids (EpFAs), which are signaling lipids with generally anti-inflammatory properties. mdpi.comnih.gov By hydrolyzing EpFAs to their less active diol forms, sEH reduces their beneficial effects. mdpi.commdpi.com Therefore, inhibitors of sEH are being investigated as potential therapeutic agents for inflammation, pain, and cardiovascular diseases. mdpi.commdpi.com

Urea-based compounds are among the most potent and extensively studied classes of sEH inhibitors. nih.govnih.gov The central urea group is critical for binding to the enzyme's catalytic pocket, forming hydrogen bonds with key amino acid residues like Tyr381, Tyr465, and Asp333. mdpi.comnih.gov While specific data for this compound is not available, extensive structure-activity relationship (SAR) studies have been performed on 1,3-disubstituted ureas. Research has shown that substitutions on the phenyl ring influence potency. For instance, one study noted that replacing a highly potent adamantyl group with a 4-chlorophenyl group led to a decrease in inhibitory activity, though the resulting compound likely retained some level of inhibition. nih.gov This indicates that the chlorophenyl urea scaffold is recognized by the enzyme's active site.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine (B1673888) pathway. nih.govnih.gov In the context of cancer, overexpression of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine metabolites, which suppresses the anti-tumor activity of T-cells and promotes immune tolerance. nih.govcancer.gov Consequently, IDO1 has emerged as a significant target for cancer immunotherapy. nih.govnih.gov

Phenyl urea derivatives have been designed and synthesized as potential IDO1 inhibitors. In one such study, several phenyl urea compounds demonstrated potent IDO1 inhibition with IC50 values in the sub-micromolar range (0.1–0.6 μM). nih.govnih.gov Another study on N,N-diphenylurea derivatives also identified compounds with significant IDO1 inhibitory activity, with the most potent exhibiting an IC50 value of 1.73 µM. frontiersin.org Although these studies did not specifically test this compound, the results confirm that the phenyl urea scaffold is a viable pharmacophore for targeting the IDO1 enzyme.

Table 3: IDO1 Inhibition by Structurally Related Phenyl Urea Derivatives

| Compound Series | IC50 Range (µM) |

|---|---|

| Phenyl Urea Derivatives | 0.1 - 0.6 |

| N,N-Diphenylurea Derivative (3g) | 1.73 |

Data from studies on various phenyl urea derivatives as IDO1 inhibitors. nih.govfrontiersin.org

The Mur ligase family (MurC, MurD, MurE, and MurF) comprises essential enzymes in the bacterial peptidoglycan biosynthetic pathway. nih.gov This pathway is responsible for constructing the bacterial cell wall, a structure vital for bacterial survival and absent in humans, making its components attractive targets for novel antibacterial agents. nih.gov Mur ligases catalyze the sequential addition of amino acids to a nucleotide precursor, a critical step in building the peptidoglycan monomer. epa.gov

While direct inhibitory data for this compound against Mur ligases is not documented, related urea derivatives have been investigated for their antibacterial properties. A study on the synthesis and in-vitro antibacterial activity of new urea derivatives, including (1-(4-chlorophenyl(2-hydroxyphenyl) methyl urea), showed that these compounds possess antibacterial activity against various bacterial strains. researchgate.net Although this study did not specifically confirm Mur ligase as the target, the disruption of bacterial growth suggests a potential interaction with essential bacterial pathways, which could include peptidoglycan synthesis.

Adenosine (B11128) deaminase (ADA) is a key enzyme in purine (B94841) metabolism that catalyzes the conversion of adenosine to inosine. nih.govpatsnap.com This action regulates the concentration of adenosine, a nucleoside that modulates a wide range of physiological processes, including inflammation and neurotransmission. nih.gov Inhibition of ADA can increase local adenosine levels, which can have therapeutic benefits in various diseases. nih.govpatsnap.com

Studies have shown that urea derivatives can act as inhibitors of adenosine deaminase. Research on calf intestinal mucosa ADA demonstrated that the enzyme is inhibited by various urea derivatives through a reversible and competitive mechanism. documentsdelivered.com This indicates that the urea functional group can interact with the active site of ADA. While these findings establish a basis for the potential ADA-inhibitory activity of the broader class of urea compounds, specific kinetic data for this compound have not been reported.

Urease Inhibition (Non-Mammalian Specific Contexts)

There is a lack of published research specifically investigating the urease inhibitory activity of this compound in non-mammalian systems, such as with plant- or bacteria-derived ureases like jack bean urease. However, studies on structurally related compounds provide insight into the potential of the chlorophenyl moiety in this context.

Research into barbiturate-based compounds has explored the influence of various phenylacetamide substitutions on urease inhibitory activity. In one such study, 4-chlorophenylacetamide derivatives were synthesized and showed potent urease inhibition, with IC₅₀ values ranging from 0.73 to 5.27 µM, indicating greater activity than the standard inhibitor thiourea (IC₅₀ = 22.0 µM). acs.org Kinetic and computational docking studies of a related potent derivative suggested a mixed-type inhibition mechanism, with the compound's carbonyl groups forming hydrogen bonds with key amino acid residues (Arg439 and His492) and interacting with a nickel ion within the urease active site. acs.org These findings highlight the potential of the chlorophenyl group as a pharmacophore in the design of effective urease inhibitors, though direct experimental validation for this compound is not available.

In Vitro Antimicrobial and Antifungal Activity Assessments

Direct in vitro antimicrobial or antifungal testing of this compound has not been reported in the reviewed scientific literature. Nevertheless, research on various other urea derivatives, particularly those incorporating a chlorophenyl group, has demonstrated a range of antimicrobial and antifungal effects.

A study involving a series of newly synthesized aryl urea derivatives tested their activity against five bacterial and two fungal strains. nih.gov The results, summarized in the table below, indicate that the antimicrobial profile is highly dependent on the specific substitutions on the urea scaffold. For instance, compounds containing a 4-chlorophenyl group, such as 1-(4-bromo-3-ethoxyphenyl)-3-(4-chlorophenyl)urea, showed notable growth inhibition against Acinetobacter baumannii. nih.gov Similarly, other research has identified significant antibacterial activity in compounds like 1-(4-chlorophenyl(2-hydroxyphenyl)methyl urea) against strains including B. subtilis and S. aureus. researchgate.net

The antifungal potential of the chlorophenyl group is also established in broader studies of related chemical classes. One investigation of 22 aromatic derivatives bearing a chlorine atom showed significant in vitro activity against the phytopathogenic fungi Botrytis cinerea and Colletotrichum gloeosporioides. nih.gov Furthermore, extensive research on benzoylurea (B1208200) derivatives has demonstrated that these structures can exhibit broad-spectrum fungicidal activity against various plant pathogens. mdpi.comnih.gov The fungicidal efficacy often depends on the specific halogen substitutions on the benzoyl ring. mdpi.com

| Compound Name | Test Organism | Activity/Observation | Reference |

|---|---|---|---|

| 1-(4-bromo-3-ethoxyphenyl)-3-(4-chlorophenyl)urea | Acinetobacter baumannii | 67.5% growth inhibition at 32 µg/mL | nih.gov |

| 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea | Acinetobacter baumannii | 94.5% growth inhibition at 32 µg/mL | nih.gov |

| 1-(4-chlorophenyl(2-hydroxy phenyl) methyl urea | B. subtilis, S. aureus, S. typhi, S. dysenteriae | Showed significant antibacterial activity | researchgate.net |

| Benzoylpyrimidinylurea Derivative (Compound 25) | Rhizoctonia cerealis | 94.9% inhibition at 50 µg/mL | mdpi.com |

| Benzoylurea Derivative (Compound 4l) | Rhizoctonia solani | EC₅₀ value of 5.21 µg/mL | nih.gov |

Allosteric Modulation of Receptors in Cell-Free or Isolated System Assays (e.g., Cannabinoid CB1 Receptor)

While this compound has not been specifically profiled, extensive research has been conducted on structurally analogous diarylureas as allosteric modulators of the Cannabinoid CB1 receptor. nih.govresearchgate.net These studies provide significant insight into how the 1-(chlorophenyl)-3-phenylurea core structure interacts with this receptor. The most widely studied compound in this class is PSNCBAM-1 (1-(4-chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea), which shares the foundational chlorophenylurea moiety. acs.orgnih.govnih.gov

In vitro investigations in cell-free or isolated systems have revealed a complex pharmacological profile for these compounds. Typically, they act as negative allosteric modulators (NAMs) in functional assays, meaning they reduce the maximal effect (Emax) of orthosteric agonists like CP55,940. acs.orgnih.gov This has been demonstrated in assays measuring intracellular calcium mobilization and [³⁵S]GTPγS binding in cell membranes expressing the human CB1 receptor. acs.orgnih.gov

Paradoxically, in radioligand binding assays, these same diarylurea compounds often act as positive allosteric modulators (PAMs), enhancing the binding of orthosteric agonists such as [³H]CP55,940 to the receptor. acs.orgnih.gov Structure-activity relationship (SAR) studies have shown that modifications to the phenyl ring not bearing the chlorine atom, and substitutions on the chlorophenyl ring itself, can significantly alter potency. For example, adding an electron-withdrawing cyano group at the 4-position of the non-chlorinated phenyl ring can increase potency in both functional and binding assays. acs.org

| Compound | Assay Type | Parameter | Value (nM) | Reference |

|---|---|---|---|---|

| PSNCBAM-1 (Compound 4) | CB1 Calcium Mobilization (vs. EC₈₀ of CP55,940) | IC₅₀ | 33 | nih.gov |

| [³H]CP55,940 Binding Enhancement | EC₅₀ | 167 | nih.gov | |

| Compound 29 (4-cyano analog of PSNCBAM-1) | CB1 Calcium Mobilization (vs. EC₈₀ of CP55,940) | IC₅₀ | 18 | nih.gov |

| [³H]CP55,940 Binding Enhancement | EC₅₀ | 105 | nih.gov | |

| RTICBM-74 (Compound 34) | CB1 Calcium Mobilization (vs. EC₈₀ of CP55,940) | IC₅₀ | 29 | nih.gov |

| [³⁵S]GTPγS Binding (vs. 100 nM CP55,940) | IC₅₀ | 47 | nih.gov |

Chemo-sensing Applications and Metal Binding Properties

Specific studies detailing the use of this compound for chemo-sensing or characterizing its metal-binding properties are not present in the available literature. However, the urea functional group is well-known for its ligating properties and its ability to participate in hydrogen bonding, which are fundamental to molecular recognition and sensing. tandfonline.com

The urea moiety contains both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen), allowing it to form stable complexes with various anions. dur.ac.uk This property has been exploited in the design of synthetic anion receptors, and recent research has demonstrated that polymers incorporating urea backbones (polyureas) can act as fluorescent chemosensors for anions like fluoride. nih.gov

Furthermore, the carbonyl oxygen of urea can act as a Lewis base, coordinating with a variety of metal ions, including transition metals like Cu(II), Ni(II), Fe(III), and Zn(II). rjpbcs.comdestechpub.com The nature of this coordination can depend on the specific metal ion involved. rjpbcs.com This inherent metal-binding capability suggests that urea derivatives could be developed for applications in metal ion detection or sequestration, although this potential remains unexplored for this compound specifically.

Non Biological Applications and Functional Materials Research

Role in Agrochemical Research and Development

Phenylurea compounds have a historical significance in the agrochemical industry, primarily as herbicides. Monuron, or 3-(p-chlorophenyl)-1,1-dimethylurea, is a notable example of a substituted phenylurea that has been used for non-selective weed control on non-cropland areas. epa.gov The herbicidal activity of these compounds is often linked to their ability to inhibit photosynthesis in target plant species. Although specific research on 1-Butyl-3-(3-chlorophenyl)urea as an active agrochemical ingredient is not extensively documented in the public domain, its structural similarity to known herbicides suggests its potential as a candidate for screening and development in this sector. The development of such compounds involves assessing their efficacy against various weeds and their environmental persistence.

Applications as Precursors and Intermediates in Organic Synthesis

Urea (B33335) and thiourea (B124793) derivatives are valuable building blocks in organic synthesis due to their reactivity and ability to participate in various chemical transformations. gsconlinepress.comtcichemicals.com These compounds can serve as precursors for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. gsconlinepress.com

The synthesis of substituted thiocarbamide derivatives, which are structurally related to ureas, highlights their importance as starting materials for numerous organic synthetic processes. gsconlinepress.com For instance, thiocarbamides are recognized as ideal precursors for creating novel compounds due to their reactive primary amine groups. gsconlinepress.com The general synthetic utility of ureas and thioureas suggests that this compound can function as a key intermediate. It can be used in multicomponent reactions, which are efficient chemical strategies that combine three or more reactants in a single step to produce complex products. tcichemicals.com

A summary of representative synthetic reactions involving urea and thiourea derivatives is presented below:

| Reaction Type | Reactants | Product Class | Reference |

| Heterocyclization | 1-(2-haloaroyl)-3-aryl thioureas | 1-aryl-2-thioxo-2,3-dihydro-1H-quinazolin-4-ones | conicet.gov.ar |

| Condensation | Acid chloride, ammonium (B1175870) thiocyanate, heterocyclic amine | N-acyl thiourea derivatives | mdpi.com |

| Multicomponent Reaction | β-keto esters, aromatic aldehydes, ureas/thioureas | Dihydropyrimidinone derivatives | tcichemicals.com |

Utility as Ligands for Transition Metal Complexes

Urea and, more commonly, thiourea derivatives are effective ligands in coordination chemistry. conicet.gov.arresearchgate.net They can coordinate with a wide range of transition metal ions to form stable complexes with diverse geometries and properties. researchgate.nethilarispublisher.com The presence of nitrogen and oxygen (or sulfur in thioureas) atoms with lone pairs of electrons allows these molecules to act as versatile coordinating agents. mdpi.comresearchgate.net

Research has shown that thiourea derivatives can coordinate with metals as neutral, monoanionic, or dianionic ligands. researchgate.nethilarispublisher.com The resulting metal complexes have been investigated for various applications, and their properties can be tuned by altering the substituents on the urea or thiourea backbone. researchgate.net The complexation of N-substituted thiourea ligands with transition metals has been shown to sometimes enhance specific activities of the parent molecule. researchgate.net While specific studies on this compound as a ligand are not prominent, the extensive research on related substituted ureas and thioureas indicates its potential in this area of inorganic and organometallic chemistry. conicet.gov.arresearchgate.nethilarispublisher.com

Exploration in Advanced Materials and Nanotechnology

The field of materials science has seen the application of urea-based compounds in the development of functional materials. For example, urea-based porous organic polymers (UPOPs) have been synthesized through the polymerization of diisocyanates and aromatic amines. researchgate.net These materials can be used to create functionalized nanoparticles, such as by decorating polydopamine-coated magnetic nanoparticles, for applications like the efficient adsorption of specific molecules. researchgate.net

Furthermore, ionic liquids, such as 1-Butyl-3-methylimidazolium Tetrafluoroborate, which share some structural motifs with substituted ureas, are available for various applications in materials science and nanotechnology. nanochemazone.com These materials are produced in various grades for technical, research, and pharmaceutical applications. nanochemazone.com The ability of urea derivatives to form structured polymers and their potential inclusion in nanomaterials highlights a promising area of research for compounds like this compound.

Applications in Polymer Chemistry (e.g., Curing Agents)

Substituted ureas are recognized for their role in polymer chemistry, particularly as accelerators or curing agents for epoxy resins. researchgate.netgoogle.com In one-part curable adhesive compositions, urea derivatives like p-chlorophenyl-N,N-dimethylurea (monuron) are used as cure accelerators for latent curing agents such as dicyandiamide. google.com These accelerators promote the curing of the epoxy resin at elevated temperatures while providing good storage stability at room temperature. google.com

Recent studies have focused on synthesizing thermal latent curing agents (TLCs) that contain reversible urea bonds. researchgate.netresearchgate.net These TLCs can be synthesized from aromatic monoisocyanates and aliphatic amines and are designed to initiate the curing of epoxy resins at specific temperatures. researchgate.net The thermal stability and effectiveness of these urea-based curing agents are influenced by the substituents on the phenyl group and the type of amino group used in their synthesis. researchgate.net For instance, urea bonds formed from dichlorophenyl isocyanate showed lower thermal stability, making them effective at initiating curing at lower temperatures. researchgate.net This research into designing specific urea structures for controlled polymer curing underscores a key industrial application for compounds like this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Butyl-3-(3-chlorophenyl)urea, and how do reaction conditions influence yield and purity?

- Methodology : Microwave-assisted synthesis (e.g., 1-chloro-3-isocyanatobenzene reacted with substituted anilines under solvent-free conditions) can improve reaction efficiency and reduce byproducts . Solvent choice (e.g., ethanol or dichloromethane) and temperature control are critical for minimizing side reactions, as seen in analogous urea derivatives .

- Key Parameters : Monitor reaction progress via thin-layer chromatography (TLC) and optimize recrystallization (e.g., using ethanol) to enhance purity .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Techniques :

- X-ray crystallography confirms planar molecular geometry and hydrogen-bonding networks, as demonstrated for structurally similar urea derivatives .

- NMR (¹H/¹³C) and FT-IR validate functional groups (e.g., urea NH stretches at ~3300 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) ensures accurate molecular weight determination .

Q. How does the compound’s stability vary under different storage conditions?

- Stability Insights : Store in airtight containers at 4°C to prevent hydrolysis of the urea moiety. Avoid prolonged exposure to light, as aromatic chlorides may degrade under UV .

Advanced Research Questions

Q. What pharmacological targets or biological pathways are associated with this compound?

- Mechanistic Studies : Analogous urea derivatives inhibit VEGFR-2 tyrosine kinase (e.g., compound T.2 in reduced endothelial tube formation by 60% at 10 µM) and modulate PD-L1 expression, suggesting potential anti-angiogenic and immunomodulatory applications .

- Screening : Use kinase inhibition assays (e.g., ELISA-based phosphorylation assays) and molecular docking to identify binding affinities .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Approach :

- Generate 3D conformers using PubChem’s InChI data (e.g., InChIKey: LZYWZSIRXROTMZ) .

- Perform molecular dynamics simulations to assess urea backbone flexibility and chlorophenyl ring orientation in binding pockets .

- Validate predictions with in vitro dose-response curves (e.g., IC₅₀ values for kinase inhibition) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Data Reconciliation :

- Compare assay conditions (e.g., cell lines, serum concentrations) that may alter compound efficacy.

- Use metabolomics (e.g., LC-MS) to identify degradation products in biological matrices, as shown in soil studies for related urea compounds .

- Validate findings via orthogonal assays (e.g., SPR for binding kinetics vs. cellular viability assays) .

Q. How does the compound’s environmental persistence impact ecotoxicology studies?

- Analytical Methods :

- Soil sorption assays quantify retention using HPLC-UV, referencing log Kₒc values from structurally similar pesticides .

- Microcosm studies track degradation pathways (e.g., hydrolysis vs. microbial metabolism) under varying pH and temperature .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic protocols, and how can they be improved?

- Challenges : Low yields due to steric hindrance from the 3-chlorophenyl group.

- Solutions :

- Use flow chemistry to enhance mixing and heat transfer in bulky reactant systems.

- Introduce protective groups (e.g., Boc) for NH moieties to prevent undesired side reactions .

Q. How can researchers address discrepancies in physicochemical property predictions?

- Validation : Cross-reference computational predictions (e.g., pKa via ChemAxon) with experimental data from potentiometric titrations or solubility assays .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.